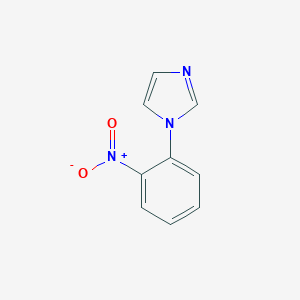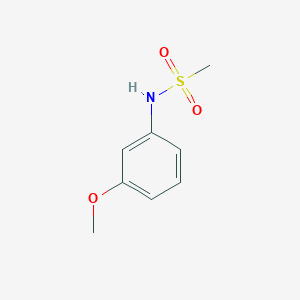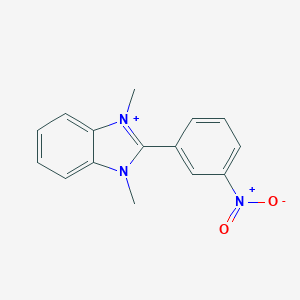
1-(2-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-Nitrophenyl)-1H-imidazole, also known as 2-nitroimidazole, is a heterocyclic aromatic compound that is widely used in scientific research. It is a versatile molecule that has been utilized in a variety of applications, ranging from drug development to organic synthesis. This compound has been studied extensively and its structure and properties have been well-characterized.
Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase : 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug closely related to 1-(2-nitrophenyl)-1H-imidazole, has shown a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study highlights the structural distinctions of nitrefazole compared to other pharmacologically active nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Agents : Imidazole derivatives, including variants of this compound, have been synthesized and tested as potent antimicrobial agents. These compounds exhibit significant antimicrobial activities, particularly against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Antiparasitic Activity : 2-Nitro-1-vinyl-1H-imidazole, a compound structurally related to this compound, has been identified as a potent antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated significant biological activity with low cytotoxicity, suggesting potential for new antichagasic drugs (Velez et al., 2022).
Organic Precursors in Nanoparticle Synthesis : Imidazole derivatives, such as this compound, have been considered as organic precursors for the synthesis of zinc oxide nanoparticles. These compounds have unique structural features that facilitate the formation of nanoparticles (Padhy et al., 2010).
Catalysis in Chemical Reactions : Imidazole derivatives are used as catalysts in various chemical reactions, including ester hydrolysis. These compounds can stabilize transition states in reactions, demonstrating their importance in synthetic chemistry (Motomura, Inoue, Kobayashi, & Aoyama, 1991).
Corrosion Inhibition : Certain imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, have been studied for their corrosion inhibition properties, particularly in CO2 saturated brine solutions. These compounds show potential as effective corrosion inhibitors (Singh et al., 2017).
Potential in Drug Development : Imidazole compounds, like this compound, have been investigated for their potential in drug development, particularly as histamine antagonists. These compounds demonstrate promising bioactivity and can be candidates for further pharmaceutical development (Ganellin et al., 1996).
properties
IUPAC Name |
1-(2-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJLLCGKVDGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10E)-10-(3,4-dimethoxybenzylidene)-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492950.png)
![10-[(1-ethyl-1H-indol-3-yl)methylene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492951.png)
![(10E)-7-(3-fluorophenyl)-10-(thiophen-2-ylmethylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492952.png)
![7-(3-fluorophenyl)-10-[4-(2-propynyloxy)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492954.png)
![10-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492955.png)
![10-[2-(benzyloxy)benzylidene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492957.png)
![(10Z)-10-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492958.png)
![(10Z)-10-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492959.png)
![3-[5-[(E)-[11-(3-fluorophenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B492960.png)
![(10Z)-7-(4-ethoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492962.png)

![7-(3-fluorophenyl)-10-(4-hydroxy-3-iodo-5-methoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492965.png)
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B492966.png)
